Cas no 2230802-52-3 (2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid)

2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
- 2-(1-((Benzyloxy)carbonyl)-3-hydroxyazetidin-3-yl)-2,2-difluoroacetic acid
- 2,2-difluoro-2-(3-hydroxy-1-phenylmethoxycarbonylazetidin-3-yl)acetic acid
- starbld0037220
- Z2989351125
- 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid
-
- インチ: 1S/C13H13F2NO5/c14-13(15,10(17)18)12(20)7-16(8-12)11(19)21-6-9-4-2-1-3-5-9/h1-5,20H,6-8H2,(H,17,18)
- InChIKey: NCSGPNCWQSTSEG-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(C1(CN(C(=O)OCC2C=CC=CC=2)C1)O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 417
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 87.1
2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM479428-250mg |
2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid |
2230802-52-3 | 95%+ | 250mg |
$523 | 2023-03-25 | |
Enamine | EN300-1086708-0.05g |
2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid |
2230802-52-3 | 95% | 0.05g |
$218.0 | 2023-10-27 | |
Enamine | EN300-1086708-1.0g |
2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid |
2230802-52-3 | 95% | 1g |
$943.0 | 2023-05-21 | |
Enamine | EN300-1086708-0.5g |
2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid |
2230802-52-3 | 95% | 0.5g |
$735.0 | 2023-10-27 | |
Chemenu | CM479428-1g |
2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid |
2230802-52-3 | 95%+ | 1g |
$1032 | 2023-03-25 | |
Enamine | EN300-1086708-1g |
2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid |
2230802-52-3 | 95% | 1g |
$943.0 | 2023-10-27 | |
Aaron | AR01FJP8-250mg |
2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid |
2230802-52-3 | 95% | 250mg |
$666.00 | 2025-02-11 | |
Aaron | AR01FJP8-100mg |
2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid |
2230802-52-3 | 95% | 100mg |
$474.00 | 2025-02-11 | |
1PlusChem | 1P01FJGW-5g |
2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid |
2230802-52-3 | 95% | 5g |
$3439.00 | 2023-12-18 | |
A2B Chem LLC | AY03888-2.5g |
2-{1-[(benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid |
2230802-52-3 | 95% | 2.5g |
$1981.00 | 2024-04-20 |
2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid 関連文献
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acidに関する追加情報
Research Briefing on 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid (CAS: 2230802-52-3)
In recent years, the compound 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid (CAS: 2230802-52-3) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique azetidine scaffold and difluoroacetic acid moiety, has shown promising potential as a versatile building block in the synthesis of novel therapeutics. The presence of both hydroxy and difluoro groups in the azetidine ring enhances its reactivity and binding affinity, making it a valuable candidate for drug discovery programs targeting various diseases.
Recent studies have focused on the synthetic pathways and applications of this compound. A 2023 publication in the Journal of Medicinal Chemistry detailed an efficient synthetic route for 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid, highlighting its scalability and high yield. The researchers employed a multi-step process involving the protection of the azetidine nitrogen, followed by hydroxylation and difluoroacetylation. This method has been optimized to minimize side reactions and improve overall efficiency, making it suitable for industrial-scale production.
In addition to its synthetic utility, this compound has been investigated for its biological activity. Preliminary in vitro studies have demonstrated its potential as a protease inhibitor, particularly in the context of viral infections. The difluoroacetic acid moiety is believed to mimic the transition state of peptide bond hydrolysis, thereby inhibiting protease activity. This mechanism has been explored in the development of antiviral agents, with promising results against SARS-CoV-2 and other RNA viruses. Further studies are underway to elucidate the compound's pharmacokinetics and toxicity profile.
The versatility of 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid extends beyond antiviral applications. Researchers have also explored its use in the design of enzyme inhibitors for cancer therapy. The compound's ability to form stable interactions with active site residues of target enzymes has been leveraged to develop potent inhibitors of kinases and other signaling proteins. A recent study published in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this scaffold into a series of kinase inhibitors, showing enhanced selectivity and potency compared to existing analogs.
Despite these advancements, challenges remain in the clinical translation of this compound. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structural optimization and preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of derivatives based on this scaffold, paving the way for new therapeutic options in the coming years.
In conclusion, 2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid represents a promising chemical entity with broad applications in drug discovery. Its unique structural features and demonstrated biological activity make it a valuable tool for medicinal chemists. Ongoing research aims to expand its utility and overcome existing limitations, ultimately contributing to the advancement of chemical biology and pharmaceutical sciences.
2230802-52-3 (2-{1-(benzyloxy)carbonyl-3-hydroxyazetidin-3-yl}-2,2-difluoroacetic acid) 関連製品
- 2172185-50-9(methyl(3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-yl)amine)
- 259214-58-9((1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acidmethyl esterHydrochloride)
- 13578-35-3(6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)
- 2034451-65-3(3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine)
- 1361713-93-0(2-(Chloromethyl)-4-methyl-5-(trifluoromethoxy)pyridine-3-acetonitrile)
- 251322-42-6(1-methyl-2-(phenylsulfanyl)methyl-1H-1,3-benzodiazole)
- 6969-95-5(4-nitro-1-phenoxy-2-(trifluoromethyl)benzene)
- 2171876-83-6(2-cyclopropyl-1,3thiazolo5,4-cpyridin-7-amine)
- 1805266-24-3(Methyl 2-(aminomethyl)-4-(difluoromethyl)-6-iodopyridine-3-acetate)
- 1496110-35-0(4-Amino-3-(2-fluorophenyl)-3-methylbutanoic acid)




